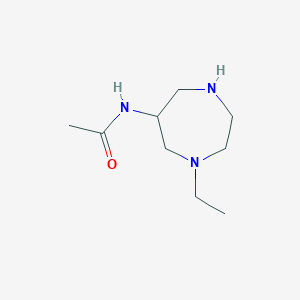
Acetamide,N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- is a chemical compound with the molecular formula C10H21N3O It is known for its unique structure, which includes a hexahydro-1H-1,4-diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- typically involves the reaction of 1-ethylhexahydro-1H-1,4-diazepine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)-: Known for its unique hexahydro-1H-1,4-diazepine ring.
Acetamide, N-(1-methylhexahydro-1H-1,4-diazepin-6-YL)-: Similar structure but with a methyl group instead of an ethyl group.
Acetamide, N-(1-propylhexahydro-1H-1,4-diazepin-6-YL)-: Contains a propyl group, leading to different chemical properties.
Uniqueness
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- stands out due to its specific ethyl substitution, which influences its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-(1-ethyl-1,4-diazepan-6-yl)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-3-12-5-4-10-6-9(7-12)11-8(2)13/h9-10H,3-7H2,1-2H3,(H,11,13) |
InChI Key |
JGHGVUWMCUPBAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC(C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


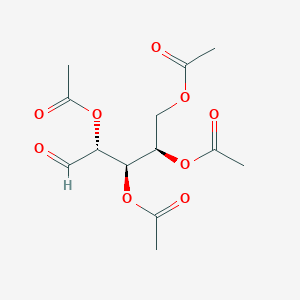
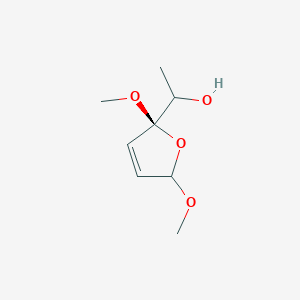
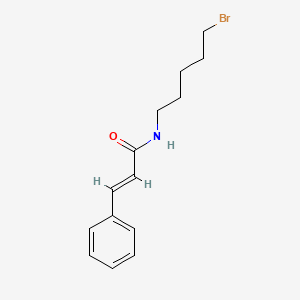
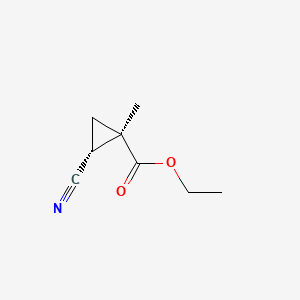
![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
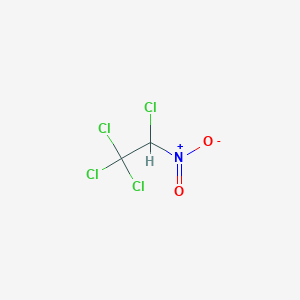
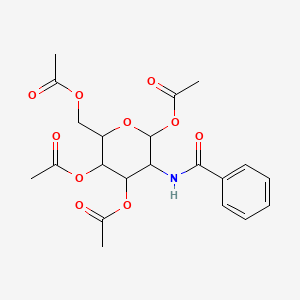
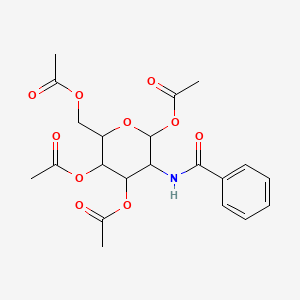
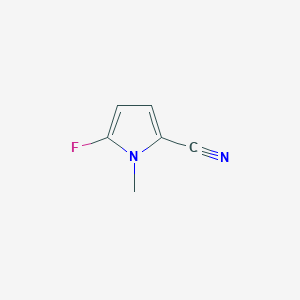
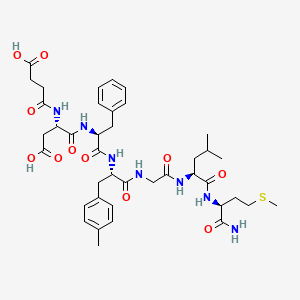
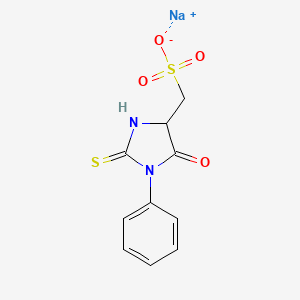
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
